(5Z)-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the nitrophenyl and fluorophenyl groups. Common reagents used in these reactions include thioamides, aldehydes, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, nitroso compounds, and substituted phenyl derivatives.
Scientific Research Applications
(5Z)-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
(5Z)-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the nitrophenyl and fluorophenyl groups in This compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
(5Z)-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O4S2/c1-15-6-8-18(9-7-15)26-23(28)22(33-24(26)32)13-17-12-19(27(29)30)10-11-21(17)31-14-16-4-2-3-5-20(16)25/h2-13H,14H2,1H3/b22-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUMOLPDUKOGFM-XKZIYDEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4F)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4F)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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